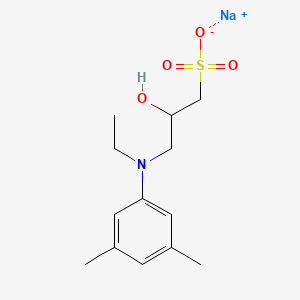
4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride
Vue d'ensemble
Description
4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, also known as PMCP, is an important intermediate compound used in the synthesis of a variety of organic compounds. PMCP has been widely studied due to its unique properties and potential applications in the pharmaceutical and biotechnological industries. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of PMCP.
Applications De Recherche Scientifique
Donepezil: A Clinical Review
Donepezil, a piperidine derivative, is highlighted for its role in treating Alzheimer's disease due to its properties as a central acetylcholinesterase inhibitor. Its oral absorption, therapeutic levels, and relatively good tolerance make it significant in delaying cognitive deterioration and improving abnormal behaviors in Alzheimer's patients. Furthermore, its potential benefits extend beyond Alzheimer's to include vascular dementia and possibly other neurological conditions (Román & Rogers, 2004).
Xylan Derivatives: Biopolymer Applications
Research on xylan, a biopolymer, and its derivatives, including a mention of piperidine derivatives in chemical modifications, explores their applications in creating biopolymer ethers and esters. These derivatives exhibit specific properties useful in drug delivery and other applications, highlighting the versatility and application potential of chemically modified natural polymers (Petzold-Welcke et al., 2014).
Piper spp.: Source of New Compounds
Piper species, known for their rich source of pharmacological compounds, offer potential for developing effective, safe, and inexpensive treatments for leishmaniasis. This indicates the broader medicinal potential of Piper derivatives, including those related to piperidine, in treating various diseases (Peixoto et al., 2021).
Arylpiperazine Derivatives: Pharmacology and Disposition
The pharmacology and disposition of arylpiperazine derivatives, utilized in treating depression, psychosis, or anxiety, highlight the importance of understanding the metabolic pathways and receptor interactions of piperidine-based compounds. This research underscores the therapeutic potential and complexity of managing drug effects and interactions (Caccia, 2007).
Hybrid Catalysts in Medicinal Chemistry
The role of hybrid catalysts in synthesizing medicinal compounds, including those with piperidine scaffolds, showcases the advancements in chemical synthesis methods to develop bioactive molecules for pharmaceutical use. This research emphasizes the ongoing exploration of piperidine derivatives for their application in drug development (Parmar et al., 2023).
Propriétés
IUPAC Name |
piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c13-10-3-6-15-11(7-10)12(16)17-8-9-1-4-14-5-2-9;/h3,6-7,9,14H,1-2,4-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMDKIURZWHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)





![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)



![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)